molecular formula C18H21F3N4O3 B2886434 N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956959-90-3

N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2886434
CAS No.: 956959-90-3
M. Wt: 398.386
InChI Key: MPNZMCLDBUAYCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves the use of amines and their functional derivatives . A common synthetic approach to amine synthesis is the direct addition of carbon-centered nucleophiles to a C=N double bond of imines . This reaction is typical for ketimines . The reduction of azomethines to the corresponding amines is one of the most widely used functional group transformations in synthetic organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” often involve the use of amines . For example, a number of azomethines have been derived from amines by condensation with aromatic aldehydes . Secondary amines can be obtained from imines by their reduction .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied to explore their potential applications. For instance, Hassan et al. (2014) reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to generate pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were characterized based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. Representative examples of these synthesized products were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).

Antiproliferative Effects

The antiproliferative effects of related pyrazole derivatives on cancer cells have been a significant area of research. Kim et al. (2011) synthesized conformationally rigid analogs of aminopyrazole amide scaffolds, demonstrating competitive antiproliferative activities to sorafenib, a reference standard, against melanoma and hematopoietic cell lines. This research highlights the compound's potential as a selective Raf kinase inhibitor, indicating its possible use in cancer treatment (Kim et al., 2011).

Phosphodiesterase Type 4 Inhibitors

In the context of drug discovery, Raboisson et al. (2003) explored the potential of pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, discovering potent phosphodiesterase type 4 inhibitors. This study demonstrates the versatility of pyrazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents with high isoenzyme selectivity (Raboisson et al., 2003).

Herbicidal Activity

Additionally, the herbicidal activity of pyrazole-4-carboxamide derivatives has been investigated, revealing that certain substituents can significantly enhance activity against various weeds while maintaining crop safety. This research suggests potential agricultural applications of such compounds (Ohno et al., 2004).

Antimicrobial Agents

The synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their evaluation as antimicrobial agents illustrate the compound's potential in addressing bacterial and fungal infections. Some derivatives showed potent antimicrobial activities, indicating their potential for therapeutic use (Raju et al., 2010).

Future Directions

The future directions in the study of compounds like “N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” could involve the design and development of new drugs . The trifluoromethyl group in the specific position of a bioactive molecule is currently a powerful tool of modern medicinal chemistry .

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-25-11-14(16(24-25)18(19,20)21)17(27)22-9-3-4-15(26)23-10-12-5-7-13(28-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZMCLDBUAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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